3-Methyl-4-propylphenol

Description

Contextualization within Substituted Phenol (B47542) Research and Scientific Significance

Substituted phenols, a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring bearing additional functional groups, are of considerable interest in various scientific domains. researchgate.netoregonstate.edu These compounds serve as crucial intermediates and building blocks in organic synthesis, finding applications in the production of polymers, pharmaceuticals, and other high-value chemicals. rsc.org The specific positioning of alkyl groups on the phenolic ring, as seen in 3-Methyl-4-propylphenol, can significantly influence the compound's chemical reactivity, physical properties, and biological activity.

The scientific significance of studying a specific isomer like this compound lies in understanding how subtle changes in molecular structure affect its properties. Research on related alkylated phenols has demonstrated their importance as antioxidants, bactericides, and components in the synthesis of more complex molecules. researchgate.net For instance, the alkylation of phenols is a key industrial process for producing compounds used in a wide range of applications. researchgate.net Therefore, a detailed investigation into this compound contributes to the broader knowledge base of structure-activity relationships within the substituted phenol class.

Historical Trajectories and Early Scholarly Inquiries into Phenolic Structures

The study of phenolic compounds dates back to the 19th century, with many being identified long before their precise chemical structures were elucidated. britannica.com Early research focused on phenols obtainable from natural sources like coal tar and crude petroleum. britannica.com The development of synthetic methods for the selective alkylation of phenols was a significant advancement, with early studies by groups at Ethyl Corp. and Bayer A.G. utilizing aluminum triphenolate as a catalyst for ortho-alkylation. whiterose.ac.uk This breakthrough made specific ortho-phenols more accessible for study. whiterose.ac.uk

While extensive historical records exist for phenol and simple alkylated phenols like cresols (methylphenols), specific scholarly inquiries into this compound from this early period are not well-documented in publicly available literature. britannica.com The focus was often on more readily available or commercially significant isomers. The synthesis and characterization of more complex substituted phenols, such as this compound, likely emerged with the advancement of synthetic organic chemistry and analytical techniques in the 20th century. A patent for the preparation of the closely related isomer, 3-methyl-4-isopropyl phenol, highlights the industrial interest in such structures. google.com

Current Research Frontiers and Unaddressed Scholarly Gaps Pertaining to this compound

Current research on substituted phenols is vibrant, with a focus on developing novel synthetic methodologies, exploring their applications in catalysis, and understanding their role in biological systems. researchgate.netoregonstate.eduacs.orgresearchgate.net For instance, recent studies have explored the use of substituted phenolate (B1203915) anions as photocatalysts in organic synthesis. researchgate.netacs.orgunits.it

Despite this broad interest, a significant scholarly gap exists specifically for this compound. A comprehensive search of academic literature reveals a scarcity of studies dedicated solely to this compound. While research on related compounds like 4-propylphenol (B1200801) and its dealkylation has been conducted, direct investigation into the synthesis, properties, and applications of this compound is limited. researchgate.net A Russian journal article from 2016 detailed the synthesis and properties of derivatives of 2-isobornyl-6-methyl-4-propylphenol, indicating that research is being conducted on structurally similar, complex phenols. bakhtiniada.ru

The primary unaddressed scholarly gaps for this compound include:

Dedicated Synthesis and Characterization: The development of efficient and selective synthetic routes to produce high-purity this compound remains an area for exploration. While general methods for phenol alkylation exist, optimizing these for this specific isomer is a key challenge. caltech.edu

Detailed Physicochemical Properties: A thorough investigation and documentation of its physical and chemical properties are needed.

Exploration of Potential Applications: Systematic studies to evaluate its potential as an antioxidant, a building block for specialized polymers, or in other applications are currently lacking.

Comparative Studies: Research comparing the properties and reactivity of this compound with its other isomers would provide valuable insights into structure-property relationships.

The lack of dedicated research on this compound presents an opportunity for future scholarly inquiry to fill these knowledge gaps and potentially uncover novel applications for this specific substituted phenol.

Chemical Compound Data

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 30388-40-0 |

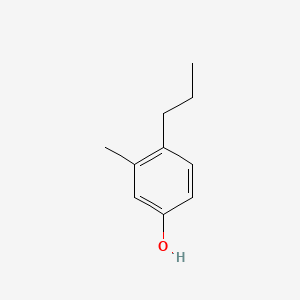

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-4-9-5-6-10(11)7-8(9)2/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUMSJWWRWOBDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformation Pathways of 3 Methyl 4 Propylphenol

Established Synthetic Routes and Mechanistic Elucidation

Traditional synthetic routes to 3-Methyl-4-propylphenol and related alkylphenols have largely relied on classical organic reactions, focusing on the manipulation of phenolic precursors and the controlled introduction of alkyl substituents.

Regioselective Alkylation and Propyl Group Introduction Strategies

The primary method for synthesizing this compound is through the direct alkylation of m-cresol (B1676322). This reaction falls under the category of Friedel-Crafts alkylation, a cornerstone of aromatic chemistry. researchgate.netsemanticscholar.orgwikipedia.org The key challenge in this approach is achieving regioselectivity, specifically directing the propyl group to the C4 position (para to the hydroxyl group and ortho to the methyl group).

The mechanism proceeds via electrophilic aromatic substitution. The catalyst activates the propylating agent to generate a propyl carbocation or a related electrophilic species. The electron-rich aromatic ring of m-cresol then attacks this electrophile. The hydroxyl and methyl groups on the ring are activating and ortho-, para-directing. The steric hindrance from the existing methyl group at C3 and the electronic influence of the hydroxyl group at C1 favor the introduction of the propyl group at the C4 and C6 positions. Careful control of reaction conditions, such as temperature and solvent, is necessary to maximize the formation of the desired 4-propyl isomer over other potential products like 6-propyl-3-methylphenol or di-alkylated species. byjus.com

A practical laboratory-scale synthesis of a related compound, 3-n-propylphenol, has been reported involving the Grignard reaction of 3-hydroxybenzaldehyde (B18108) with ethylmagnesium bromide, followed by catalytic hydrogenation. acs.org This multi-step approach offers an alternative to direct alkylation, potentially providing better control over the final product structure.

Phenol (B47542) Derivatization Techniques and Precursor Chemistry

An alternative to direct alkylation involves the derivatization of the phenolic hydroxyl group to modulate its directing effect and reactivity. One such strategy is the Fries rearrangement. organic-chemistry.orgbyjus.comwikipedia.org In this approach, m-cresol would first be acylated to form an ester, for example, m-cresyl propionate. This ester is then treated with a Lewis acid, causing the acyl group to migrate from the oxygen atom to the aromatic ring, typically to the ortho and para positions, to form a hydroxy ketone. byjus.comwikipedia.org

The mechanism of the Fries rearrangement involves the formation of an acylium ion, which then acts as the electrophile in an intramolecular electrophilic aromatic substitution. organic-chemistry.orgbyjus.com The ratio of ortho to para products can be influenced by reaction conditions such as temperature and solvent polarity. byjus.comjk-sci.com Following the rearrangement, the resulting hydroxy propylphenone would require a subsequent reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to convert the ketone functionality into the desired propyl group, yielding this compound.

Protecting the phenolic hydroxyl group is another key derivatization technique. google.com For instance, converting the hydroxyl group to an ether or an ester can prevent it from interfering with subsequent reactions and can alter the regiochemical outcome of alkylation. After the desired alkyl group is introduced, the protecting group is removed to regenerate the phenol. google.com

Yield Optimization and Reaction Efficiency Studies

Optimizing the yield and efficiency of this compound synthesis is a critical aspect of its production. Studies have shown that various reaction parameters significantly influence the outcome of alkylation reactions.

For the Friedel-Crafts alkylation of m-cresol, factors such as the molar ratio of reactants, reaction temperature, and catalyst type are paramount. researchgate.netsemanticscholar.org For example, in the isopropylation of m-cresol, a high molar ratio of the alkylating agent (isopropanol) to m-cresol can lead to higher conversion rates. researchgate.net Temperature also plays a crucial role; lower temperatures may favor O-alkylation (ether formation), while higher temperatures tend to promote the desired C-alkylation. semanticscholar.org

The following table summarizes the effect of reaction conditions on the alkylation of cresols from various studies, illustrating the efforts in yield optimization.

| Catalyst | Alkylating Agent | Substrate | Temperature (°C) | Conversion (%) | Selectivity towards desired product (%) |

| γ-Alumina | Propylene (B89431) | m-Cresol | 250-300 | ~20 | High for Thymol (B1683141) (2-isopropyl-5-methylphenol) |

| Al-MCM-41 | Isopropyl Acetate | m-Cresol | 300 | ~81 | Not specified |

| Strong Acid Resin | Isopropyl Alcohol | m-Cresol | 180 | High | Dependent on conditions |

| ZSM-5 | Ethylene/Ethanol | Phenol | 400 | ~50 | 39.8% for 3-ethylphenol |

This table is generated based on data from related alkylation studies and serves as an illustrative example of optimization parameters. researchgate.netdocumentsdelivered.comgoogle.com

Novel Approaches and Sustainable Synthetic Strategies

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of phenolic compounds, including this compound. These approaches align with the principles of green chemistry.

Catalytic Synthesis Protocols for Phenolic Compounds

The development of advanced catalytic systems is at the forefront of modern synthetic chemistry. For phenol alkylation, there is a significant shift from using stoichiometric and corrosive Lewis acids to employing heterogeneous solid acid catalysts. researchgate.netnih.gov Zeolites, such as ZSM-5 and mesoporous materials like Al-MCM-41, have shown considerable promise as catalysts for these reactions. researchgate.netresearchgate.netniscpr.res.in

These solid acid catalysts offer several advantages:

High Activity and Selectivity: The defined pore structure of zeolites can lead to shape-selective catalysis, favoring the formation of specific isomers. researchgate.net

Ease of Separation: Being solid, these catalysts can be easily filtered from the reaction mixture, simplifying product purification.

Recyclability: Heterogeneous catalysts can often be regenerated and reused, reducing waste and cost. mdpi.com

Milder Reaction Conditions: Some catalytic systems allow the reaction to proceed under less harsh conditions.

For instance, the vapor-phase isopropylation of m-cresol over mesoporous Zn-Al-MCM-41 catalysts has been investigated for the selective synthesis of thymol, demonstrating the potential of such catalysts for regioselective alkylation. researchgate.net

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.govnih.gov For the synthesis of this compound, this can be achieved through several strategies:

Use of Safer Solvents: Replacing hazardous and volatile organic solvents with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids, or conducting reactions under solvent-free conditions. semanticscholar.orgnih.govmdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. semanticscholar.orgjddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com The use of catalytic rather than stoichiometric reagents is a key aspect of improving atom economy. nih.gov

Renewable Feedstocks: Exploring the use of bio-based raw materials for the synthesis of phenols and alkylating agents. jddhs.comresearchgate.net

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Catalysis | Use of recyclable solid acid catalysts (e.g., zeolites) instead of AlCl₃. organic-chemistry.orgresearchgate.net | Reduced waste, easier product purification, catalyst reusability. |

| Alternative Solvents | Performing alkylation in supercritical CO₂ or under solvent-free conditions. semanticscholar.org | Elimination of hazardous solvent waste, potential for easier product separation. |

| Energy Efficiency | Utilizing microwave irradiation to accelerate the reaction. semanticscholar.org | Shorter reaction times, reduced energy consumption. |

| Atom Economy | Direct alkylation with propylene instead of using propanol (B110389) (which generates water as a byproduct). researchgate.net | Higher efficiency in converting reactants to product. |

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Chemoenzymatic Transformations and Biocatalytic Pathways

While specific biocatalytic routes exclusively targeting the synthesis of this compound are not extensively documented, plausible pathways can be inferred from known enzymatic transformations of related alkylphenols and aromatic hydrocarbons. Biocatalysis offers a powerful tool for regioselective and stereoselective synthesis under mild conditions.

Key enzymatic reactions applicable to the synthesis or modification of this compound include hydroxylations, methyl group oxidations, and side-chain functionalization, often employing oxygenase enzymes.

Hydroxylation of Alkylbenzenes: Cytochrome P450 monooxygenases are well-known for their ability to hydroxylate unactivated C-H bonds. researchgate.netnih.gov A potential biocatalytic approach could start from 3-methyl-1-propylbenzene. A regioselective enzymatic hydroxylation at the C4 position, guided by an engineered P450 enzyme, would yield the target molecule directly. Variants of P450BM3 have been successfully used for the regioselective hydroxylation of substrates like n-propylbenzene. researchgate.net

Biotransformation of Cresols: The biotransformation of cresols (methylphenols) is another relevant pathway. Organisms like Pseudomonas species are capable of metabolizing cresols. nih.gov A chemoenzymatic route could involve the enzymatic oxidation of the methyl group of p-cresol (B1678582) to a hydroxymethyl group, followed by chemical reduction and further functionalization. nih.gov More directly, a process could start with m-cresol. The challenge would be to introduce a propyl group regioselectively at the para-position using a biocatalytic Friedel-Crafts equivalent, a field of active research.

Side-Chain Oxidation of p-Propylphenol: A unique chemomimetic biocatalytic system derived from Corynebacterium glutamicum has been developed for the selective oxidation of aliphatic C-H bonds in p- and m-alkylated phenols. pnas.orgnih.gov This system could potentially be used to functionalize a precursor like p-propylphenol at the methyl position if a suitable methylating biocatalyst were employed in a preceding or subsequent step.

These examples highlight the potential of integrating enzymatic steps with chemical synthesis to achieve the desired molecular architecture with high selectivity, minimizing the need for traditional protecting group strategies and harsh reagents.

Post-Synthetic Derivatization and Chemical Modification Studies

Once synthesized, this compound can undergo a variety of chemical modifications targeting its three main reactive sites: the phenolic ring, the hydroxyl moiety, and the propyl side chain.

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: the hydroxyl (-OH), methyl (-CH₃), and propyl (-CH₂CH₂CH₃) groups. wikipedia.org All three are ortho-, para-directing substituents. vanderbilt.edusips.org.in The powerful activating and directing effect of the hydroxyl group typically dominates the reaction's regioselectivity. byjus.comlibretexts.org

The available positions for substitution are C2, C5, and C6.

Directing Effects: The -OH group strongly directs ortho (C2, C6) and para (C4). Since the para position is blocked by the propyl group, it primarily directs to C2 and C6. The methyl group at C3 directs ortho (C2, C4) and para (C6). The propyl group at C4 directs ortho (C3, C5) and para (C1).

Combined Influence: The directing effects of the -OH and -CH₃ groups are synergistic, strongly activating the C2 and C6 positions. The propyl group activates the C5 position. Therefore, electrophilic attack is most likely to occur at positions C2, C6, and to a lesser extent, C5, with the precise product distribution depending on the steric hindrance imposed by the electrophile and the adjacent substituents.

Common electrophilic aromatic substitution reactions and their predicted outcomes are summarized below.

| Reaction | Reagents | Expected Major Product(s) |

| Halogenation | Br₂ in CS₂ or CCl₄ | 2-Bromo-3-methyl-4-propylphenol and/or 6-Bromo-3-methyl-4-propylphenol. With excess bromine water, 2,6-Dibromo-3-methyl-4-propylphenol is expected. byjus.com |

| Nitration | Dilute HNO₃ | 3-Methyl-2-nitro-4-propylphenol and 3-Methyl-6-nitro-4-propylphenol. mlsu.ac.in |

| Sulfonation | Conc. H₂SO₄ (low temp.) | This compound-2-sulfonic acid. mlsu.ac.in |

| Sulfonation | Conc. H₂SO₄ (high temp.) | This compound-6-sulfonic acid (thermodynamic product). mlsu.ac.in |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl-3-methyl-4-propylphenol and/or 6-Alkyl-3-methyl-4-propylphenol. Polyalkylation is a common side reaction. wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3-methyl-4-propylphenol and/or 6-Acyl-3-methyl-4-propylphenol. wikipedia.org |

The phenolic hydroxyl group is a key site for chemical transformations, including oxidation reactions and conversion to other functional groups.

Oxidation: Phenols are susceptible to oxidation. Strong oxidizing agents like chromic acid or Fremy's salt can oxidize this compound to a corresponding quinone. britannica.comwikipedia.org Depending on the conditions, oxidation may lead to the formation of 3-Methyl-4-propyl-1,2-benzoquinone or other oxidized species. In the presence of air, phenols can slowly oxidize, leading to colored impurities. britannica.com

Functional Group Interconversions: The hydroxyl group can be converted into a variety of other functional groups, which can serve as a handle for further modifications, such as cross-coupling reactions.

| Transformation | Reagent(s) | Product Functional Group | Description |

| Etherification | R-X, Base (e.g., NaH, K₂CO₃) | Ether (-OR) | Known as the Williamson ether synthesis, where the phenol is first deprotonated to a phenoxide ion, which then acts as a nucleophile. ambeed.com |

| Esterification | RCOCl or (RCO)₂O, Base (e.g., Pyridine) | Ester (-OC(O)R) | The phenol acts as a nucleophile, attacking the acyl halide or anhydride (B1165640) to form a phenyl ester. |

| Conversion to Sulfonate Ester | TsCl or MsCl, Base (e.g., Pyridine) | Tosylate (-OTs) or Mesylate (-OMs) | This converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or coupling reactions. |

| Conversion to Triflate | Tf₂O or TfCl, Base (e.g., Pyridine) | Triflate (-OTf) | The triflate group is an excellent leaving group, enabling transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, or C-S bonds at the aromatic carbon. reddit.com |

The propyl group offers sites for functionalization, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring), which is activated by the phenyl ring.

Benzylic Halogenation: The benzylic C-H bonds of the propyl group are susceptible to free-radical halogenation. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) allows for the selective bromination of the benzylic position to yield 4-(1-bromopropyl)-3-methylphenol. khanacademy.org This benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Side-Chain Oxidation: The propyl side chain can be oxidized under various conditions.

Chemical Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the propyl group. Typically, such reactions cleave the chain and oxidize the benzylic carbon all the way to a carboxylic acid, which would yield 4-carboxy-3-methylphenol, provided the phenolic -OH is protected. libretexts.org

Biocatalytic Oxidation: As mentioned, enzymatic systems using P450 monooxygenases can achieve selective hydroxylation at the benzylic (Cα), Cβ, or terminal (Cγ) positions of the propyl chain, offering a level of control that is difficult to achieve with traditional chemical methods. pnas.orgnih.govresearchgate.net

Dealkylation: The propyl group can be completely removed through catalytic processes. For instance, acidic zeolites like ZSM-5 can catalyze the dealkylation of alkylphenols to produce phenol and the corresponding olefin (propene). rsc.org This reaction is of interest in the context of biomass valorization.

The following table summarizes key modifications of the propyl group.

| Reaction Type | Reagent(s) / Catalyst | Product Structure |

| Benzylic Bromination | NBS, AIBN/light | 4-(1-Bromopropyl)-3-methylphenol |

| Benzylic Oxidation | KMnO₄, heat (with -OH protection) | 4-Carboxy-3-methylphenol |

| Biocatalytic Hydroxylation | P450 Monooxygenase | 4-(1-Hydroxypropyl)-3-methylphenol (or other isomers) |

| Dealkylation | ZSM-5 Zeolite, heat | 3-Methylphenol (m-cresol) + Propene |

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Theoretical Interpretation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. While ¹H and ¹³C NMR provide primary structural information, advanced techniques offer a deeper understanding of the molecular framework and spatial arrangement of 3-Methyl-4-propylphenol.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially for the aromatic region where signals can be closely spaced.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons. Key expected correlations would include those between the protons of the propyl chain (H-1' to H-2' and H-2' to H-3') and between the vicinal aromatic protons (H-5 to H-6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). This technique is essential for assigning each carbon atom to its attached proton(s). For instance, it would link the methyl carbon signal to the methyl proton signal and each aromatic C-H to its corresponding proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). This is invaluable for piecing together the molecular skeleton. For this compound, HMBC would show crucial correlations that confirm the substitution pattern on the aromatic ring. For example, the protons of the methyl group (at C-3) would show correlations to the aromatic carbons C-2, C-3, and C-4. Similarly, the benzylic protons of the propyl group (H-1' at C-4) would correlate with aromatic carbons C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. In this compound, NOESY could reveal spatial proximity between the protons of the methyl group and the benzylic protons of the propyl group, as well as with the adjacent aromatic proton (H-5).

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected HMBC Correlations (from ¹H) |

|---|---|---|---|---|

| 1 | C-OH | - | ~152 | H-2, H-6 |

| 2 | C-H | ~6.9 | ~116 | C-1, C-3, C-4, C-6 |

| 3 | C-CH₃ | - | ~138 | H-2, H-5, H₃-Methyl |

| 4 | C-Propyl | - | ~130 | H-2, H-5, H-1' |

| 5 | C-H | ~6.6 | ~128 | C-1, C-3, C-4 |

| 6 | C-H | ~6.8 | ~122 | C-1, C-2, C-4 |

| Methyl (at C3) | CH₃ | ~2.2 | ~20 | C-2, C-3, C-4 |

| 1' (Propyl) | CH₂ | ~2.5 | ~37 | C-3, C-4, C-5, C-2' |

| 2' (Propyl) | CH₂ | ~1.6 | ~24 | C-1', C-3', C-4 |

| 3' (Propyl) | CH₃ | ~0.9 | ~14 | C-1', C-2' |

| OH | OH | ~4.5-5.5 (variable) | - | C-1, C-2, C-6 |

The chemical shifts observed in NMR, particularly for the hydroxyl proton, are highly sensitive to the solvent used. rsc.orgresearchgate.net In non-polar solvents like CDCl₃, the -OH proton signal is typically sharp and appears at a lower chemical shift. In contrast, in hydrogen-bond accepting solvents like DMSO-d₆, the signal shifts significantly downfield and may broaden due to intermolecular hydrogen bonding with the solvent. uq.edu.au This solvent-induced shift can be used to confirm the presence of the hydroxyl group.

Furthermore, the choice of solvent can influence the conformational preference of the propyl side chain. The rotation around the C4-C1' bond is generally rapid at room temperature. However, solvent interactions might slightly alter the population of different rotamers (staggered conformations), which could be subtly reflected in the coupling constants and chemical shifts of the propyl chain protons. Advanced NMR techniques, potentially at low temperatures to slow down conformational exchange, could provide more detailed information on the preferred orientation of the propyl group relative to the aromatic ring.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound, and for gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI-MS): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. libretexts.org For this compound, the molecular ion (M⁺˙) peak at m/z 150 would be expected. The most characteristic fragmentation pathway for alkylphenols involves cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). This is a highly favored process as it results in the formation of a stable benzylic carbocation.

A primary fragmentation would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl side chain, leading to a prominent peak at m/z 121. This benzylic cation is resonance-stabilized. Subsequent loss of carbon monoxide (CO, 28 Da) from this ion could lead to a fragment at m/z 93. Another possible, though less favored, fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, resulting in a peak at m/z 135. This fragmentation is more characteristic of the isomer 3-Methyl-4-isopropylphenol. nist.gov

Chemical Ionization (CI-MS): CI is a "soft" ionization technique that results in less fragmentation and typically produces a strong protonated molecular ion peak [M+H]⁺. azom.com For this compound, CI-MS would be expected to show a prominent base peak at m/z 151, confirming the molecular weight with high confidence. This is particularly useful when the molecular ion in EI-MS is weak or absent.

| m/z | Ion Formula | Proposed Identity/Origin | Ionization Mode |

|---|---|---|---|

| 151 | [C₁₀H₁₅O]⁺ | Protonated Molecular Ion [M+H]⁺ | CI |

| 150 | [C₁₀H₁₄O]⁺˙ | Molecular Ion [M]⁺˙ | EI |

| 121 | [C₈H₉O]⁺ | Loss of ethyl radical (•C₂H₅) via benzylic cleavage | EI |

| 93 | [C₇H₉]⁺ | Loss of CO from m/z 121 fragment | EI |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the elemental composition of the molecular ion and its fragments, as different elemental formulas with the same nominal mass will have slightly different exact masses due to the mass defect of the constituent atoms. For this compound, HRMS would confirm the elemental composition of the molecular ion as C₁₀H₁₄O (calculated exact mass: 150.1045 u) and distinguish it from other possible formulas with a nominal mass of 150. youtube.com

Vibrational Spectroscopy (IR and Raman) and Computational Corroboration

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov These experimental spectra can be accurately predicted and interpreted with the aid of computational methods, such as Density Functional Theory (DFT), providing a powerful combination for structural analysis. ijaemr.commdpi.com

For this compound, the key vibrational modes can be assigned based on studies of similar molecules like 4-propylphenol (B1200801) and 3-methyl-4-nitrophenol (B363926). ijmert.orgniscpr.res.in

O-H Stretch: A broad and strong absorption band in the IR spectrum is expected in the range of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands between 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and propyl groups are expected in the 2850-3000 cm⁻¹ region. ijmert.org

C=C Aromatic Ring Stretches: A series of bands in the 1450-1620 cm⁻¹ region are characteristic of the benzene (B151609) ring vibrations.

C-O Stretch: The C-O stretching vibration of the phenol (B47542) group is expected to produce a strong band in the IR spectrum around 1200-1260 cm⁻¹.

C-H Bends: Out-of-plane (OOP) C-H bending vibrations for the aromatic protons are typically strong in the IR spectrum and appear in the 750-900 cm⁻¹ region. The pattern of these bands is diagnostic of the 1,2,4-trisubstitution pattern of the benzene ring.

Computational modeling using DFT (e.g., with the B3LYP functional and a basis set like 6-311++G(d,p)) can be used to calculate the vibrational frequencies and intensities. ijmert.org Comparing the calculated spectrum with the experimental IR and Raman spectra allows for a detailed and confident assignment of each vibrational mode, corroborating the proposed structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| C-O Stretch | 1200 - 1260 | Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

Characteristic Vibrational Modes and Functional Group Analysis

While a dedicated, peer-reviewed vibrational analysis of this compound is not extensively detailed in the current literature, a comprehensive assignment of its characteristic vibrational modes can be reliably constructed. This is achieved by examining the distinct functional groups present in the molecule—a hydroxyl group, a methyl group, a propyl group, and a 1,2,4-trisubstituted benzene ring—and by drawing comparisons with closely related and well-studied compounds, such as 4-propylphenol. ijmert.org

The key vibrational modes for this compound are expected in the following regions:

O-H Vibrations: The hydroxyl group is the most prominent feature in the infrared spectrum. It gives rise to a strong, broad stretching vibration (νO-H) typically centered in the 3200-3600 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. The in-plane bending (δO-H) and out-of-plane torsional (γO-H) modes are expected at lower frequencies.

C-H Vibrations: These can be divided into two categories:

Aromatic C-H: The stretching vibrations (νC-H) of the C-H bonds on the benzene ring typically appear in the 3000-3100 cm⁻¹ range. ijmert.org

Aliphatic C-H: The stretching vibrations (νC-H) of the methyl and propyl groups occur just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching modes for the CH₃ and CH₂ groups are expected between 2850 cm⁻¹ and 2970 cm⁻¹. For the analogous 4-propylphenol, these have been experimentally observed between 2900 cm⁻¹ and 3070 cm⁻¹. ijmert.org

Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon double bonds (νC=C) within the benzene ring produce a series of characteristic bands, typically in the 1400-1625 cm⁻¹ region.

C-O Vibrations: The C-O stretching vibration (νC-O) of the phenolic group is expected to produce a strong band in the infrared spectrum, generally located around 1200-1260 cm⁻¹.

The table below summarizes the expected vibrational modes and their corresponding frequency ranges for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|---|

| ν(O-H) | Hydroxyl | 3200 - 3600 | Stretching vibration, typically broad due to hydrogen bonding. |

| ν(C-H) | Aromatic Ring | 3000 - 3100 | Stretching vibrations of C-H bonds on the benzene ring. ijmert.org |

| νas(CH₃), νas(CH₂) | Methyl & Propyl Groups | 2950 - 2970 | Asymmetric stretching of aliphatic C-H bonds. |

| νs(CH₃), νs(CH₂) | Methyl & Propyl Groups | 2850 - 2890 | Symmetric stretching of aliphatic C-H bonds. |

| ν(C=C) | Aromatic Ring | 1400 - 1625 | In-plane stretching vibrations of the benzene ring backbone. |

| δ(O-H) | Hydroxyl | 1300 - 1450 | In-plane bending vibration. |

| ν(C-O) | Phenolic C-O | 1200 - 1260 | Stretching vibration of the carbon-oxygen single bond. |

| γ(C-H) | Aromatic Ring | 750 - 900 | Out-of-plane bending vibrations, sensitive to the substitution pattern. |

Density Functional Theory (DFT) Calculations for Spectral Prediction and Interpretation

To achieve an unambiguous assignment of the experimental vibrational bands, computational methods such as Density Functional Theory (DFT) are employed. elixirpublishers.com This approach involves calculating the molecule's equilibrium geometry and its harmonic vibrational frequencies from first principles.

The methodology typically uses a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). ijmert.orgniscpr.res.in The theoretical calculations yield a set of vibrational frequencies that are systematically higher than the experimental values, primarily due to the calculation's basis in the harmonic approximation and the neglect of electron correlation effects. To correct for this, the computed wavenumbers are uniformly scaled using an appropriate scaling factor, which often brings them into excellent agreement with experimental data. niscpr.res.in

For instance, in the detailed study of the similar molecule 4-propylphenol, DFT calculations were crucial for assigning the numerous fundamental modes, including complex bending and torsional motions in the lower frequency "fingerprint" region of the spectrum. ijmert.org The calculations not only predict the frequency of a vibration but also its infrared intensity and Raman activity, which helps to correlate the theoretical modes with the observed spectral peaks. researchgate.net This synergy between experimental and theoretical results allows for a highly detailed and confident interpretation of the vibrational spectrum, confirming the molecular structure and providing insight into its electronic properties. nih.gov

X-ray Crystallography and Solid-State Structural Investigations

A search of the current scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. The determination of a crystal structure is a prerequisite for the detailed experimental analysis of a compound's solid-state characteristics.

Computational Chemistry and Theoretical Studies of 3 Methyl 4 Propylphenol

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) Derivations for Molecular Interactions and Mechanisms

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com These models are built on the principle that the structural, physical, or chemical properties of a molecule, known as molecular descriptors, determine its biological effects. ucsb.edu For phenolic compounds like 3-Methyl-4-propylphenol, QSAR studies are instrumental in predicting activities such as antibacterial potency, toxicity, and receptor binding affinity, thereby elucidating the mechanisms of their molecular interactions. nih.govfrontiersin.orgnih.gov

Research on alkylphenols has shown that their biological activity can be effectively modeled using a variety of molecular descriptors. ijpsonline.com Key descriptors often include those related to lipophilicity (e.g., LogP), electronic properties (e.g., atomic charges, HOMO/LUMO energies), and steric or bulk properties (e.g., molecular weight, molar refractivity). ucsb.edufrontiersin.orgijpsonline.comrsc.org These descriptors help quantify how modifications to the alkyl and methyl substituents on the phenol (B47542) ring influence interactions with biological targets.

For instance, a QSAR study on the estrogenic activity of various alkylphenols established a relationship between their ability to bind to the estrogen receptor and specific molecular properties. ijpsonline.com The resulting model demonstrated that increased molecular bulk and the presence of electron-donating groups could enhance binding affinity. ijpsonline.com While a specific QSAR model for this compound is not detailed in the cited literature, a representative model for the alkylphenol class highlights the key determinants of activity.

A general QSAR model for a biological activity (pBA) can be expressed as: pBA = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

In a study of alkylphenols' binding affinity to the estrogen receptor, descriptors such as molecular weight (Mw) and ionization potential (IP) were found to be significant. ijpsonline.com The analysis indicated that increased molecular bulk and specific electronic characteristics are crucial for receptor interaction. ijpsonline.com

Table 1: Example Molecular Descriptors in QSAR Analysis of Alkylphenols (Note: The following data is representative for the class of alkylphenols and illustrates the application of QSAR. Specific experimental values for this compound are not provided in the source material.)

| Compound Class | Descriptor | Typical Role in Activity |

|---|---|---|

| Alkylphenols | Molecular Weight (Mw) | Often correlates with increased van der Waals interactions and receptor binding. ijpsonline.com |

| Ionization Potential (IP) | Reflects the energy needed to remove an electron; relates to the molecule's ability to participate in charge-transfer interactions. ijpsonline.com | |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity; crucial for membrane permeation and interaction with hydrophobic pockets in receptors. frontiersin.orgnih.gov | |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to a molecule's reactivity and ability to act as an electron donor or acceptor. ucsb.edursc.org |

This QSAR approach allows for the prediction of activity for new or untested compounds, guiding the synthesis of molecules with enhanced efficacy or reduced toxicity based on their structural features. mdpi.comnih.gov

Pharmacophore Modeling for Biological Target Recognition Mechanisms

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. etflin.com A pharmacophore model serves as a 3D template of the active site of a biological target, highlighting the key interaction points necessary for molecular recognition and binding. marquette.edu

For this compound, a pharmacophore model would be constructed based on its distinct chemical features. The molecule presents several key features that can be crucial for interacting with a biological target, such as a protein receptor or enzyme. These features include:

A Hydrogen Bond Donor (HBD): The phenolic hydroxyl (-OH) group can donate a hydrogen bond, a critical interaction for anchoring the ligand in a binding pocket. chemrxiv.orgresearchgate.net

An Aromatic Ring (AR): The benzene (B151609) ring provides a rigid scaffold and can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues of a receptor. researchgate.net

The estrogen receptor alpha (ERα) is a well-studied target for phenolic compounds. marquette.educhemrxiv.orgfrontiersin.org Studies involving ERα have identified a specific pharmacophore for its agonists. The phenolic hydroxyl group of ligands like estradiol (B170435) forms a crucial hydrogen bond network with the amino acid residues Glutamic acid 353 (Glu353) and Arginine 394 (Arg394), often mediated by a water molecule. marquette.educhemrxiv.org The hydrophobic core of the ligand fits into a corresponding hydrophobic pocket of the receptor. researchgate.net

This compound possesses the necessary features to interact with such a receptor. Its hydroxyl group can act as a hydrogen bond donor, while the substituted benzene ring can occupy the hydrophobic cavity. The precise positioning and orientation of the methyl and propyl groups would influence the goodness-of-fit and, consequently, the binding affinity and biological response.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Component | Potential Role in Biological Target Recognition |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Phenolic Hydroxyl (-OH) group | Forms directed hydrogen bonds with specific amino acid residues (e.g., Glu353, Arg394 in ERα), anchoring the molecule in the binding site. marquette.educhemrxiv.org |

| Aromatic Ring (AR) | Benzene Ring | Engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the target's active site. researchgate.net |

| Hydrophobic (HY) Group | Propyl (-C3H7) group | Occupies hydrophobic pockets, contributing to binding affinity through van der Waals forces. researchgate.net |

| Hydrophobic (HY) Group | Methyl (-CH3) group | Provides an additional hydrophobic contact point, influencing the molecule's orientation and fit within the binding site. |

By generating and validating such pharmacophore models, researchers can perform virtual screening of large chemical databases to identify novel molecules that possess the required features for a desired biological activity, accelerating the drug discovery process. etflin.com

Molecular Interactions and Mechanistic Biological Insights of 3 Methyl 4 Propylphenol

Target Identification and Receptor Binding Mechanisms at the Molecular Level

The interaction of a compound at the molecular level begins with its binding to specific biological targets, such as enzymes or receptors. The nature of this binding dictates the subsequent biological response.

Enzyme Modulation and Inhibition Mechanisms

Phenolic compounds are known to interact with and modulate the activity of various enzymes. The specific case of 3-methyl-4-nitrophenol (B363926), a structurally similar compound, offers a clear example of enzymatic interaction. In Burkholderia sp. strain SJ98, the enzymatic machinery responsible for degrading para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP) is also responsible for the breakdown of 3-methyl-4-nitrophenol. nih.govfrontiersin.org

The degradation is initiated by PNP 4-monooxygenase (PnpA), which catalyzes the monooxygenation of 3-methyl-4-nitrophenol to methyl-1,4-benzoquinone (MBQ). nih.govfrontiersin.org This enzymatic reaction demonstrates that the structural features of a methyl- and phenol-containing compound allow it to fit into the active site of specific enzymes. The purified PnpA enzyme exhibited an apparent Michaelis constant (Km) of 20.3 ± 2.54 μM for 3-methyl-4-nitrophenol, indicating a strong affinity between the enzyme and the substrate. frontiersin.org Subsequently, a 1,4-benzoquinone (B44022) reductase (PnpB) catalyzes the reduction of MBQ to methylhydroquinone (B43894) (MHQ). nih.govfrontiersin.org This multi-step enzymatic process highlights how a compound like 3-methyl-4-propylphenol could potentially serve as a substrate or modulator for various metabolic enzymes.

Another study on 3-methyl-4-nitrophenol identified it as an inhibitor of mammalian ribonucleotide reductase, an enzyme critical for DNA synthesis. phmethods.net This finding suggests that alkylphenols could potentially interfere with fundamental cellular processes through enzyme inhibition.

Receptor Agonism/Antagonism via Specific Binding Site Interactions

Alkylphenols have been identified as agonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a polymodal nociceptor involved in sensing potentially noxious chemical, thermal, and mechanical stimuli. While not directly studying this compound, research on a series of 4-alkylphenols (from 4-methylphenol to 4-octylphenol) demonstrated that these compounds activate TRPA1 channels. This activation is thought to occur not through covalent modification, which is a common mechanism for reactive TRPA1 agonists, but by inducing mechanical alterations in the plasma membrane where the channel resides.

The potency of these alkylphenols as TRPA1 agonists correlates with their lipophilicity and their ability to increase the order and rigidity of the membrane lipids. It is plausible that this compound, as an alkylphenol, could act on the TRPA1 channel in a similar manner.

Furthermore, some alkylphenols are known to be xenoestrogens, capable of binding to and activating the human estrogen receptor. nih.govwikipedia.org Studies have shown that the estrogenic activity of alkylphenols is highly dependent on their structure, particularly the size, branching, and position of the alkyl group on the phenol (B47542) ring. nih.govresearchgate.net Optimal activity is often seen with a branched alkyl group of 6 to 8 carbons in the para position. nih.govresearchgate.net This suggests that the specific arrangement of the methyl and propyl groups on this compound would be a key determinant of any potential interaction with nuclear receptors like the estrogen receptor.

Intracellular Signaling Pathway Perturbation at the Molecular Level

Binding to a receptor or modulating an enzyme is the first step in a cascade of events that can alter cell behavior. These changes are mediated through the perturbation of intracellular signaling pathways.

Elucidation of Upstream and Downstream Molecular Effectors

If this compound acts as a TRPA1 agonist, its primary downstream effect would be the influx of cations, particularly Ca²⁺, into the cell. This influx of calcium is a crucial second messenger that can activate a wide array of downstream molecular effectors, including protein kinases, phosphatases, and transcription factors, ultimately modulating cellular electrical excitability and gene expression.

In the context of the immune system, the related compound 3-methyl-4-nitrophenol has been shown to modulate the properties of dendritic cells, which are key antigen-presenting cells. nih.gov This modulation can trigger allergic responses, indicating an impact on signaling pathways that govern immune cell activation and differentiation. nih.gov

Protein-Ligand Interaction Dynamics and Allosteric Modulation

The interaction between a small molecule (ligand) and a protein is a dynamic process that can involve more than just the active site. Allosteric modulation, where a ligand binds to a site distinct from the primary active site to alter the protein's conformation and activity, is a key mechanism in cellular signaling.

| Modulator | Target Protein | Binding Site | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|---|

| 2-Propylphenol | COQ8A | Allosteric site (implicated at the interface between the KxGQ domain and the C-lobe) | Induces conformational change in the KxGQ domain and nucleotide binding site | Increased nucleotide affinity and enhanced ATPase activity | wustl.edubiorxiv.org |

Structure-Activity Relationships Governing Molecular Mechanisms

For alkylphenols, SAR studies have provided valuable insights:

Estrogenic Activity : The position and nature of the alkyl group on the phenol ring are critical for estrogen receptor binding. Activity generally follows the trend para > meta > ortho substitution. nih.gov Furthermore, tertiary branched alkyl groups show greater potency than secondary or linear chains. nih.gov This highlights the precise geometric and hydrophobic requirements of the receptor's ligand-binding pocket.

TRPA1 Agonism : The potency of 4-alkylphenols in activating the TRPA1 channel increases with their lipophilicity, which is directly related to the length of the alkyl chain. This suggests that the ability to perturb the lipid membrane is a key driver of activity for this class of non-electrophilic agonists.

| Compound Class | Biological Target | Key Structural Feature | Effect on Activity | Reference |

|---|---|---|---|---|

| Alkylphenols | Estrogen Receptor | Position of alkyl group | para > meta > ortho | nih.gov |

| Alkylphenols | Estrogen Receptor | Branching of alkyl group | tertiary > secondary = normal | nih.gov |

| 4-Alkylphenols | TRPA1 Channel | Length of alkyl chain (lipophilicity) | Potency increases with chain length |

Based on these principles, the specific substitution pattern of this compound—with a methyl group at the meta position and a propyl group at the para position relative to the hydroxyl group—will define its unique interaction profile with various biological targets. Its activity will be a composite of the electronic effects of the hydroxyl and methyl groups and the steric and hydrophobic contributions of the propyl chain.

Impact of Methyl and Propyl Substituents on Molecular Interactions and Pathways

The biological activity and molecular interactions of phenolic compounds are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the methyl and propyl groups play a crucial role in defining its physicochemical properties, such as lipophilicity, and steric and electronic characteristics, which in turn dictate its interactions with biological targets.

Studies on the structure-activity relationship of alkylphenols have shown that the position and size of the alkyl group are critical for their biological activity, such as estrogenic activity. researchgate.netnih.gov Generally, alkylphenols with longer alkyl chains exhibit increased estrogenic activity up to a certain length. wikipedia.org The position of the alkyl group is also a key determinant of activity, with para-substituted phenols often showing higher activity than ortho or meta isomers. nih.gov In this compound, the propyl group is in the para position relative to the hydroxyl group, which, based on general trends for alkylphenols, could suggest a potential for biological activity.

The methyl group at the meta position may further modulate this activity. It can provide additional hydrophobic interactions with a binding site and also influence the orientation of the molecule within a receptor pocket. The combination of both methyl and propyl groups creates a specific steric profile that will determine the selectivity of its interactions with different biological macromolecules. The interaction of such substituted phenols with proteins can be driven by the hydrophobic nature of the benzenoid ring and the hydrogen-bonding potential of the phenolic hydroxyl group. nih.gov

Table 1: Physicochemical Properties of Related Alkylphenols

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| 4-Propylphenol (B1200801) | C₉H₁₂O | 136.19 | 3.2 |

| 2-Methyl-4-propylphenol | C₁₀H₁₄O | 150.22 | 3.3 |

| 3-Methyl-4-isopropylphenol | C₁₀H₁₄O | 150.22 | - |

Role of the Phenolic Hydroxyl Group in Binding Affinity and Reactivity

The phenolic hydroxyl (-OH) group is a cornerstone of the molecular interactions and reactivity of this compound. This functional group is polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). stereoelectronics.orgfiveable.me This dual capability is fundamental to the formation of specific and strong interactions with biological targets such as enzymes and receptors.

The ability of the hydroxyl group to form hydrogen bonds is critical for the binding affinity of many phenolic compounds to their protein targets. nih.gov For instance, the hydroxyl group can interact with amino acid residues like glutamate (B1630785) and arginine in a receptor's binding pocket. nih.gov These interactions are crucial for the proper orientation and stabilization of the ligand-receptor complex, which is a prerequisite for a biological response. The modification or masking of this hydroxyl group often leads to a significant decrease or complete loss of activity, highlighting its importance. stereoelectronics.org

Furthermore, the phenolic hydroxyl group is central to the antioxidant properties of phenols. oup.comresearchgate.net Phenolic compounds can act as antioxidants by donating the hydrogen atom from their hydroxyl group to neutralize free radicals. nih.govnih.gov This process, known as hydrogen atom transfer (HAT), is a key mechanism by which phenols protect against oxidative stress. nih.gov The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron being delocalized over the aromatic ring. nih.gov The presence of electron-donating substituents, such as the methyl and propyl groups in this compound, can further stabilize this radical, potentially enhancing its antioxidant activity. nih.gov

The acidity of the phenolic proton also plays a role in its reactivity. The hydroxyl group can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This reactivity is important in various chemical and biological transformations. The specific pKa value of this compound will be influenced by its alkyl substituents, which in turn affects the proportion of the compound that exists in the phenoxide form at physiological pH.

Table 2: Contribution of the Hydroxyl Group to Molecular Interactions

| Interaction Type | Role of Hydroxyl Group | Biological Significance |

|---|---|---|

| Hydrogen Bonding | Acts as both donor and acceptor | Key for binding affinity and specificity to receptors and enzymes. stereoelectronics.orgnih.gov |

| Antioxidant Activity | Donates a hydrogen atom to free radicals | Protects cells from oxidative damage. nih.govoup.comresearchgate.net |

| Acidity/Reactivity | Can be deprotonated to a reactive phenoxide ion | Participates in metabolic reactions and chemical synthesis. |

Environmental Occurrence, Transformation, and Advanced Analytical Detection of 3 Methyl 4 Propylphenol

Environmental Presence and Distribution in Various Compartments

Sources and Pathways of Environmental Release

Scientific and technical documents indicate that 3-Methyl-4-propylphenol is not a widely manufactured or utilized commercial chemical. Instead, its presence in the environment would likely stem from its formation as a by-product or a degradation product from other materials.

Fossil Fuel Processing: The compound has been identified as a potential component in the by-product streams generated during the conversion of coal into liquid fuels. dtic.mil Specifically, oxygen-containing species in lignite coal can result in the formation of various phenolic compounds, including this compound, in tar oil and crude phenol (B47542) process streams. dtic.mil The release into the environment could occur through industrial discharges, spills, or handling of these by-products.

Lignin Depolymerization: this compound is recognized as a monomer that can be produced from the chemical breakdown and depolymerization of lignin. researchgate.netnih.gov Lignin is a major component of biomass, such as wood and agricultural residues. nih.govgoogle.com Therefore, it is plausible that this compound could be formed and released during industrial biorefinery processes that aim to convert biomass into fuels and other chemicals. google.comgoogle.comgoogleapis.com It may also be formed naturally through the slow degradation of lignin in the environment, although this has not been explicitly documented.

Due to the profound lack of data for the remaining sections, a complete and accurate article that fulfills the user's instructions cannot be generated.

Applications of 3 Methyl 4 Propylphenol in Advanced Materials and Chemical Synthesis Research

Utilization as a Building Block in Organic Synthesis

The reactivity of the phenolic hydroxyl group and the aromatic ring of 3-Methyl-4-propylphenol allows it to serve as a foundational component in the construction of more complex chemical structures.

Precursor in the Synthesis of Complex Organic Molecules

While direct synthesis routes starting from this compound to produce complex pharmaceuticals or agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The synthesis of related phenolic compounds highlights the potential reaction pathways available for this compound. For instance, the synthesis of 3-n-propylphenol, a component of tsetse fly attractant blends, is achieved through a Grignard reaction with 3-hydroxybenzaldehyde (B18108) followed by catalytic hydrogenation. This demonstrates how the propylphenol scaffold can be a key component in the synthesis of semiochemicals.

Furthermore, derivatives of similar alkylphenols are used as intermediates in the production of various organic compounds. For example, 3-methyl-4-nitrophenol (B363926) is a known intermediate in the synthesis of organophosphorus pesticides. researchgate.net The synthesis of 3-methyl-4-isopropyl phenol (B47542), a close structural analog, involves the protection of the hydroxyl group, a Friedel-Crafts alkylation, and subsequent deprotection, showcasing a viable route for functionalizing the aromatic ring of such phenols. google.com These examples suggest that this compound can similarly be functionalized to create a variety of complex organic molecules with potential applications in medicinal chemistry and materials science.

Role in Polymer Chemistry and Advanced Material Science (e.g., resin components)

Moreover, phenolic compounds are also utilized as monomers in the synthesis of other types of polymers, such as polyesters and polycarbonates. The hydroxyl group of this compound can undergo esterification with dicarboxylic acids or their derivatives to form polyester (B1180765) chains. Similarly, it can react with phosgene (B1210022) or its equivalents to create polycarbonates. The bulky propyl group would likely influence the polymer's properties, potentially leading to materials with modified thermal stability and mechanical strength.

Catalytic Roles or Modulators in Chemical Reactions

Beyond its role as a structural component, this compound and its derivatives can also participate in and influence chemical reactions in other capacities.

Ligand Design for Metal-Catalyzed Processes

The phenolic oxygen of this compound can act as a coordination site for metal ions, making it a candidate for incorporation into ligands for metal-catalyzed reactions. By modifying the structure, for example, by introducing other donor atoms, multidentate ligands can be synthesized. These ligands can then form stable complexes with various transition metals.

The catalytic activity of such metal complexes is highly dependent on the electronic and steric environment provided by the ligand. The methyl and propyl groups of this compound would exert a specific steric influence on the metal center, which could be beneficial for controlling the selectivity of a catalytic reaction. While the direct application of this compound in ligand design is an area that requires further exploration, the vast field of coordination chemistry with other phenolic ligands suggests that it holds promise for the development of new catalysts for a range of organic transformations. nih.govresearchgate.netnih.gov

Mechanistic Studies of Antioxidant Action in Industrial Processes

Phenolic compounds are widely recognized for their antioxidant properties, which are crucial in preventing the degradation of organic materials, such as plastics, rubbers, and lubricants, through oxidation. The antioxidant mechanism of hindered phenols, like this compound, is well-understood and primarily involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. researchgate.net

This process, known as hydrogen atom transfer (HAT), is illustrated in the following reactions:

Initiation: An organic molecule (R-H) breaks down to form a free radical (R•).

Propagation: The free radical (R•) reacts with oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another organic molecule, propagating the chain reaction. R• + O₂ → ROO• ROO• + R-H → ROOH + R•

Inhibition: The phenolic antioxidant (ArOH), in this case, this compound, donates its hydroxyl hydrogen to the peroxyl radical, neutralizing it and forming a stable phenoxyl radical (ArO•) and a hydroperoxide (ROOH). ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical from this compound is stabilized by resonance, and the steric hindrance provided by the ortho-methyl group and the para-propyl group helps to prevent it from participating in further chain-propagating reactions. The stability of this radical is a key factor in the antioxidant's effectiveness.

Emerging Research Trajectories and Future Perspectives for 3 Methyl 4 Propylphenol

Uncharted Synthetic Territories and Methodological Advancements

The synthesis of specifically substituted phenols like 3-Methyl-4-propylphenol often presents challenges in achieving high regioselectivity and yield. Current research is moving beyond traditional electrophilic substitution and Friedel-Crafts alkylation methods, which can lead to isomeric mixtures, towards more precise and sustainable synthetic strategies.

Green Chemistry Approaches: Future synthetic routes are expected to align with the principles of green chemistry, minimizing waste and employing environmentally benign reagents and catalysts. This includes the exploration of solid acid catalysts, such as zeolites and clays, for the alkylation of cresols with propanol (B110389) or propene. These catalysts offer advantages in terms of reusability and reduced corrosive waste compared to conventional Lewis acids.

Biocatalytic Synthesis: A significant frontier is the use of enzymes for the regioselective synthesis of alkylated phenols. While not yet specifically demonstrated for this compound, research into biocatalytic production of substituted catechols, such as 3-methylcatechol, using engineered microorganisms like Pseudomonas putida and recombinant Escherichia coli showcases the potential of this approach. nih.gov Future investigations could focus on engineering enzymes to specifically catalyze the propylation of m-cresol (B1676322) at the para-position.

Flow Chemistry and Process Optimization: The adoption of continuous flow chemistry offers a promising avenue for the synthesis of this compound. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. This methodology also allows for safer handling of reactive intermediates and easier scalability. A practical synthesis for the related isomer, 3-n-propylphenol, involves a Grignard reaction followed by catalytic hydrogenation, a process that could be adapted and optimized for this compound in a continuous flow setup.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Catalysis | Reusability, reduced waste, milder reaction conditions | Development of novel solid acid catalysts with tailored pore structures and acidity for enhanced regioselectivity. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainable | Enzyme engineering and directed evolution to create specific biocatalysts for the synthesis of this compound. |

| Flow Chemistry | Improved safety, scalability, and process control | Development and optimization of continuous flow processes for the multi-step synthesis of this compound. |

Deeper Mechanistic Insights into Biological and Environmental Interactions

Understanding the fate and impact of this compound in biological systems and the environment is crucial for assessing its potential applications and risks. Research in this area is poised to move from general observations of related compounds to specific mechanistic studies.

Microbial Degradation Pathways: The environmental persistence of this compound is a key area of investigation. Studies on the microbial degradation of the structurally similar compound, 3-methyl-4-nitrophenol (B363926), by bacteria such as Burkholderia sp. and Pseudomonas sp. have identified key enzymatic steps, including initial monooxygenation and subsequent ring cleavage. nih.govfrontiersin.orgnih.gov Future research will likely focus on isolating and characterizing microorganisms capable of degrading this compound and elucidating the specific catabolic pathways involved. This knowledge is fundamental for developing bioremediation strategies for contaminated sites.

Metabolic Fate in Higher Organisms: The metabolism of 4-n-propylphenol in humans is known to involve the formation of glucuronide and sulfate (B86663) conjugates, facilitating its excretion. nih.gov It is anticipated that this compound follows a similar metabolic fate. Future studies will likely employ advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to identify and quantify the metabolites of this compound in various biological matrices. This will provide a clearer picture of its bioavailability, bioaccumulation potential, and toxicokinetics.

Ecotoxicological Profiling: The ecotoxicity of alkylphenols is a significant concern. While data on this compound is scarce, related compounds have been shown to exhibit aquatic toxicity. Future research will need to establish a comprehensive ecotoxicological profile for this compound, including its effects on a range of aquatic and terrestrial organisms. This will involve standardized toxicity testing to determine endpoints such as the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population).

Advancements in Theoretical Modeling and Predictive Capabilities

In silico methods are becoming indispensable tools in chemical research, offering the potential to predict the properties and behavior of molecules before they are synthesized. The application of these methods to this compound is an emerging area with significant potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that relate the chemical structure of a compound to its biological or toxicological activity. Numerous QSAR studies have been conducted on the toxicity of phenol (B47542) derivatives to various organisms. scholarsresearchlibrary.comnih.govresearchgate.net These models can be leveraged to predict the potential toxicity of this compound and its derivatives. Future work will involve the development of specific QSAR models for this class of compounds, incorporating a wider range of molecular descriptors to improve predictive accuracy.

Density Functional Theory (DFT) Studies: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into the geometry, reactivity, and spectroscopic properties of this compound. nih.govscilit.com Such studies can help to understand its chemical reactivity, potential for forming hydrogen bonds, and its interaction with biological macromolecules at a molecular level.

Predictive Toxicology: The field of predictive toxicology aims to forecast the adverse effects of chemicals using computational models. nih.gov By integrating data from high-throughput screening assays, 'omics technologies (genomics, proteomics, metabolomics), and computational modeling, it is possible to build predictive models for various toxicological endpoints. Future research will likely involve the use of such integrated approaches to predict the potential health hazards of this compound, reducing the need for extensive animal testing.

| Modeling Approach | Predicted Properties | Future Directions |

| QSAR | Toxicity, biological activity | Development of robust and validated QSAR models specific to substituted phenols. |

| DFT | Electronic structure, reactivity, spectroscopic properties | Investigation of reaction mechanisms and intermolecular interactions involving this compound. |

| Predictive Toxicology | Potential health hazards, toxicological endpoints | Integration of in silico, in vitro, and in vivo data to build comprehensive predictive models for risk assessment. |

Exploration of Novel Functional Applications and Derivatization Strategies

The unique chemical structure of this compound, with its hydroxyl group and alkyl substituents on the aromatic ring, makes it a versatile platform for the development of new functional molecules and materials.

Biologically Active Derivatives: Research into the biological activities of related phenolic compounds provides a strong rationale for exploring the potential of this compound derivatives. For instance, derivatives of thymol (B1683141) and carvacrol (B1668589) have shown promising anticancer and antimicrobial activities. nih.govnih.govnih.gov Future derivatization strategies for this compound could involve the synthesis of ethers, esters, and other functionalized analogues to screen for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.com

Polymer Science: Phenolic compounds are important monomers in the synthesis of polymers. For example, 2-methoxy-4-vinylphenol, a derivative of ferulic acid, has been used as a biobased monomer for the production of thermoplastics and thermoset polymers. mdpi.com The hydroxyl group of this compound can be functionalized to introduce polymerizable groups, opening up possibilities for its use in the synthesis of novel polymers with tailored properties, such as thermal stability, flame retardancy, or specific surface characteristics.

Specialty Chemicals and Materials: The structural motifs present in this compound are found in various specialty chemicals. For instance, the related compound 2-methoxy-4-propylphenol (B1219966) is used as a flavoring agent. sigmaaldrich.comchemeo.comnih.gov Derivatization of this compound could lead to the development of new fragrances, antioxidants for food and materials, and components for advanced materials such as liquid crystals or organic light-emitting diodes (OLEDs), an area where other phenol derivatives have found application. nih.govmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.